Product packaging for CEFPODOXIME(Cat. No.:)

CEFPODOXIME

Cat. No.: B1235224
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-LMCFTXQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Classification of Cephalosporins

Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium, first discovered in 1945. wikipedia.org These antibiotics are structurally and functionally similar to penicillins, another class of β-lactam antibiotics. wikipedia.org The core of the cephalosporin (B10832234) molecule consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Modifications to the side chains of this core structure have led to the development of numerous cephalosporin derivatives with varying properties. wikipedia.org

Cephalosporins are classified into five generations based on their spectrum of antimicrobial activity and their temporal discovery. nih.gov Generally, as the generations progress from first to third, there is an increase in activity against Gram-negative bacteria and, in some cases, a decrease in activity against Gram-positive organisms. wikipedia.orgwikipedia.org Fourth-generation cephalosporins possess true broad-spectrum activity. wikipedia.org

Table 1: Generations of Cephalosporin Antibiotics

GenerationGram-Positive CoverageGram-Negative CoverageExamples
FirstExcellentLimitedCephalexin, Cefazolin nih.gov
SecondGoodModerateCefuroxime, Cefprozil nih.gov
ThirdModerateExcellentCefpodoxime (B17579) , Ceftriaxone, Cefixime (B193813) nih.gov
FourthGoodExcellent (including resistant strains)Cefepime nih.gov
FifthExcellent (including MRSA)GoodCeftaroline, Ceftobiprole (B606590) nih.gov

Positioning of this compound as a Third-Generation Cephalosporin

This compound is classified as a third-generation cephalosporin. drugbank.comdrugbank.com This classification reflects its enhanced activity against Gram-negative bacteria compared to first- and second-generation cephalosporins. nih.gov While it retains activity against many Gram-positive organisms, its key feature is its broader Gram-negative spectrum, which includes activity against Haemophilus influenzae, Neisseria gonorrhoeae, and many Enterobacteriaceae. medchemexpress.comnih.gov Unlike some other third-generation cephalosporins, this compound is administered orally. wikipedia.org

Historical Context of this compound Development and Scientific Investigation

The initial discovery of cephalosporins occurred in 1945 by Giuseppe Brotzu. wikipedia.org The first cephalosporin, cephalothin, was launched in 1964. wikipedia.org this compound itself was patented in 1980 and approved for medical use in 1989. wikipedia.org It was developed as a prodrug, this compound proxetil, to improve its oral bioavailability. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov In the case of this compound proxetil, it is de-esterified by the intestinal mucosa to release the active this compound. drugbank.comnih.gov Scientific investigations have focused on its pharmacokinetic properties, antibacterial spectrum, and mechanisms of action and resistance. nih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O6S2 B1235224 CEFPODOXIME

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1

InChI Key

WYUSVOMTXWRGEK-LMCFTXQDSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

cefpodoxime
R 3746
R 3763
R-3746
R-3763
RU 51746
RU-51746
U 76253A
U-76,253A

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Cefpodoxime

Precursor Materials and Initial Synthetic Pathways (e.g., 7-Aminocephalosporanic Acid)

The foundational starting material for the synthesis of most semi-synthetic cephalosporins, including cefpodoxime (B17579), is 7-aminocephalosporanic acid (7-ACA). iosrjournals.orglupinepublishers.com 7-ACA is the core chemical structure for these antibiotics and is typically produced by the chemical or, more commonly, enzymatic hydrolysis of Cephalosporin (B10832234) C, which is obtained from the fermentation of the fungus Acremonium chrysogenum (previously Cephalosporium acremonium). iosrjournals.orgprogenerika.demdpi.comsaspublishers.com The chemical production of 7-ACA from Cephalosporin C is often waste-intensive, which has led to the broader adoption of enzymatic processes. mdpi.com

The synthesis of this compound acid, the direct precursor to the prodrug this compound proxetil, generally begins with 7-ACA or its derivative, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). google.comgoogle.com

Several pathways to obtain 7-AMCA from 7-ACA have been reported:

One method involves treating 7-ACA with methanol (B129727) and methanesulfonic acid. google.comgoogle.com

Another approach uses a mixture of methanol and a boron trifluoride (BF3) complex at low temperatures. lupinepublishers.com

An alternative route involves reacting 7-ACA with trimethyl borate (B1201080) and methoxylsulfonic acid. google.comgoogle.com

Deacetyl-7-aminocephalosporanic acid (D-7-ACA) has also been utilized as a starting material for preparing 7-AMCA. google.comsypharmagroup.com The conversion of 7-ACA to 7-AMCA is a critical step, as the 3-methoxymethyl group is a key structural feature of this compound. google.com

The following table summarizes the key precursors in the synthesis of this compound.

Precursor NameChemical FormulaRole in Synthesis
7-Aminocephalosporanic Acid (7-ACA)C₁₀H₁₂N₂O₅SCore starting material for the synthesis of the cephem nucleus. iosrjournals.orgsigmaaldrich.com
7-Amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA)C₉H₁₂N₂O₄SAn intermediate derived from 7-ACA, providing the C-3 methoxymethyl substituent. lupinepublishers.comgoogle.com
Cephalosporin CC₁₆H₂₁N₃O₈SFermentation product used to produce 7-ACA. mdpi.comsaspublishers.com

Advanced Synthetic Methodologies for this compound and its Prodrug (this compound Proxetil)

The construction of this compound from its precursors involves several key chemical transformations. These include the formation of the C-7 side chain via acylation and the conversion of the C-4 carboxylic acid into a prodrug ester.

Acylation Reactions

A crucial step in the synthesis is the acylation of the 7-amino group of the 7-AMCA intermediate. This reaction attaches the characteristic (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido side chain, which is vital for the drug's antibacterial activity. This is typically achieved by reacting 7-AMCA with an activated form of the side-chain acid, such as an acid chloride or an active ester. google.com

One common acylating agent is S-benzothiazol-2-yl (2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM). sigmaaldrich.comresearchgate.netnih.gov The condensation of 7-AMCA with MAEM is often carried out in a solvent like methanol in the presence of a base such as triethylamine (B128534) to yield this compound acid. lupinepublishers.comgoogle.com The reaction temperature is carefully controlled, often at low temperatures (e.g., 0-10°C), to ensure high yield and purity. google.comgoogle.com

Esterification Processes

This compound acid itself has poor oral bioavailability. To overcome this, it is converted into its prodrug, this compound proxetil. This is accomplished through an esterification reaction at the C-4 carboxylic acid position. The prodrug is designed to be absorbed in the gastrointestinal tract and then hydrolyzed by esterases to release the active this compound acid into the bloodstream. nih.gov

The esterification is typically performed by reacting this compound acid with 1-iodoethyl isopropyl carbonate. researchgate.netnih.govpatsnap.com This reaction is often carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). patsnap.com The reaction is sensitive and requires low temperatures (e.g., -10°C to -6°C) to proceed efficiently. patsnap.com

Protective Group Chemistry and Cleavage

Throughout the synthesis, protective groups are often employed to prevent unwanted side reactions. For instance, the amino group on the thiazolyl ring of the side chain may be protected during the acylation step. A common protecting group for this purpose is the chloroacetyl group. researchgate.netnih.gov

An illustrative synthetic sequence involves:

Acylation of 7-ACA with the protected side chain.

Chloroacetylation of the resulting intermediate.

Esterification of the acid function.

Final cleavage of the chloroacetyl protective group to reveal the free amino group on the final product. researchgate.netnih.gov

The removal of the chloroacetyl group (deprotection) can be achieved by treatment with thiourea (B124793) in a solvent like N,N-dimethylacetamide. researchgate.netnih.gov This final cleavage step is critical to unmask the active pharmacophore.

Regioselective Synthesis and Stereochemistry

The synthesis of this compound must be highly controlled to ensure the correct chemical structure and stereochemistry, which are essential for its biological activity. The key chiral centers are at C-6 and C-7 of the cephem nucleus. The natural stereochemistry, (6R, 7R), is derived from the starting material, 7-ACA, which is itself obtained from the natural product Cephalosporin C. sigmaaldrich.com Maintaining this stereochemistry throughout the synthetic sequence is paramount.

Regioselectivity is crucial in several steps:

C-3 Modification : The conversion of the 3-acetoxymethyl group of 7-ACA to a 3-methoxymethyl group must occur without altering other parts of the molecule.

C-7 Acylation : The acylation must occur specifically at the 7-amino group without reacting with other potential sites.

C-4 Esterification : The esterification to form the proxetil prodrug must selectively occur at the C-4 carboxylic acid.

The stereochemistry of the methoxyimino group on the C-7 side chain is also important. The desired isomer is the syn-isomer (also referred to as the Z-isomer), as it confers higher stability against β-lactamase enzymes. The synthesis is designed to favor the formation of this specific isomer.

Chemical Modifications and Analogue Synthesis Strategies

Research into the chemical modification of this compound and other cephalosporins aims to develop new analogues with improved properties, such as a broader spectrum of activity, enhanced potency, or better resistance to evolving bacterial β-lactamase enzymes.

Strategies for analogue synthesis often focus on modifying the C-7 acylamino side chain and the C-3 substituent of the cephem core. For example, replacing the 3-methoxymethyl group with other substituents can lead to compounds with different pharmacokinetic profiles and stability. Similarly, alterations to the 2-amino-4-thiazolyl group or the methoxyimino moiety on the C-7 side chain can influence the drug's interaction with penicillin-binding proteins (PBPs) and its susceptibility to β-lactamases.

The following table lists the key reagents and their functions in the synthesis of this compound and its prodrug.

Reagent/Compound NameFunction
Methanesulfonic acidUsed with methanol for the methoxylation of 7-ACA to form 7-AMCA. google.com
S-benzothiazol-2-yl (2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM)An activated thioester used for the acylation of the 7-amino group of 7-AMCA. sigmaaldrich.comresearchgate.netnih.gov
TriethylamineA base used to facilitate the acylation reaction. google.comgoogle.com
1-Iodoethyl isopropyl carbonateAn alkylating agent used for the esterification of this compound acid to form the proxetil prodrug. researchgate.netnih.govpatsnap.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)A non-nucleophilic base used to promote the esterification reaction. patsnap.com
Chloroacetyl chlorideA reagent for protecting the aminothiazolyl group. researchgate.netnih.gov
ThioureaA reagent used for the cleavage of the chloroacetyl protecting group. researchgate.netnih.gov

Molecular Mechanisms of Action and Cellular Target Interactions

Bactericidal Action through Inhibition of Bacterial Cell Wall Synthesis

Cefpodoxime (B17579) exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. patsnap.compediatriconcall.com The structural integrity of bacteria is largely dependent on the peptidoglycan layer of the cell wall, which is crucial for survival and proliferation. patsnap.com this compound, like other β-lactam antibiotics, targets and disrupts the enzymatic processes responsible for building and maintaining this essential structure. nih.gov By arresting cell wall assembly, the bacterium becomes susceptible to lysis due to internal osmotic pressure, ultimately leading to cell death. patsnap.commedscape.comnafdac.gov.ng This mechanism of action is effective against a wide range of both Gram-positive and Gram-negative bacteria. patsnap.comnih.gov Notably, this compound is stable in the presence of many β-lactamase enzymes, which are produced by some bacteria and can inactivate many other penicillin and cephalosporin (B10832234) antibiotics. patsnap.comnih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound within the bacterial cell are the penicillin-binding proteins (PBPs). patsnap.comresearchgate.net These are transpeptidase enzymes located in the bacterial cytoplasmic membrane that are essential for the final steps of peptidoglycan synthesis. nih.govnih.gov

Research indicates that the active metabolite of this compound exhibits a preferential binding affinity for specific PBP subtypes. nih.govdrugbank.com In Escherichia coli, for instance, this compound preferentially binds to PBP 3. nih.govdrugbank.com The specific PBP that an antibiotic targets can influence its antibacterial spectrum and efficacy against different bacterial species. The variation in PBPs among different bacteria is a key determinant of the intrinsic activity of this compound against a particular organism. nafdac.gov.ng

The binding of this compound to PBPs directly inhibits their enzymatic activity. patsnap.com This inhibition prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. patsnap.comresearchgate.net This disruption of the cross-linking process weakens the structural integrity of the bacterial cell wall, rendering it unable to withstand the internal turgor of the cell. patsnap.com

Molecular Basis of Prodrug Activation: De-esterification of this compound Proxetil

This compound is orally administered as a prodrug, this compound proxetil, to enhance its absorption from the gastrointestinal tract. nih.govdrugbank.com this compound proxetil itself is inactive; it requires conversion to its active form, this compound, to exert its antibacterial effects. patsnap.com This activation occurs through a process of de-esterification. researchgate.netdrugbank.com After oral administration, this compound proxetil is absorbed and subsequently hydrolyzed by esterases present in the intestinal epithelium. researchgate.netnih.gov This enzymatic cleavage removes the proxetil ester group, releasing the active this compound into the bloodstream. nih.gov

Cellular Permeability and Transport Mechanisms in Bacterial Cells

For this compound to reach its PBP targets in the cytoplasmic membrane, it must first penetrate the outer layers of the bacterial cell. The ability of this compound to traverse the bacterial cell wall and outer membrane is a critical factor in its efficacy, particularly against Gram-negative bacteria which possess an additional outer membrane. Resistance to this compound can arise from decreased permeability of the bacterial cell envelope, which limits the access of the antibiotic to its PBP targets. fda.gov The intrinsic activity of this compound against a particular bacterial species is dependent on its ability to both gain access to and bind with the necessary PBPs. nafdac.gov.ng

Referenced Compounds

Compound NameClassification
This compoundThird-generation cephalosporin antibiotic
This compound ProxetilProdrug of this compound
Penicillinβ-lactam antibiotic
CephalosporinClass of β-lactam antibiotics
PeptidoglycanKey component of bacterial cell walls
Penicillin-Binding Proteins (PBPs)Bacterial enzymes involved in cell wall synthesis
β-lactamaseBacterial enzyme that can inactivate β-lactam antibiotics

Interactive Data Table: this compound's Interaction with Bacterial Components

InteractionTargetMolecular Consequence
Inhibition of Cell Wall Synthesis Peptidoglycan BiosynthesisWeakened cell wall, leading to cell lysis.
Binding to PBPs Penicillin-Binding Proteins (e.g., PBP 3 in E. coli)Inhibition of transpeptidase activity.
Disruption of Cross-Linking Peptidoglycan ChainsPrevention of the formation of a stable cell wall structure.
Prodrug Activation This compound ProxetilDe-esterification to the active this compound form.
Cellular Permeation Bacterial Cell EnvelopeAccess to cytoplasmic PBP targets.

Biochemical and Genetic Mechanisms of Bacterial Resistance

Hydrolysis by Beta-Lactamase Enzymes

The primary mechanism of resistance to β-lactam antibiotics, including cefpodoxime (B17579), is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The effectiveness of this inactivation is dependent on the specific type of β-lactamase produced by the bacteria.

Stability against Penicillinases and Cephalosporinases

This compound exhibits a notable degree of stability in the presence of many common plasmid-mediated and chromosomally-mediated β-lactamases, such as penicillinases and cephalosporinases, which are frequently produced by both Gram-positive and Gram-negative bacteria. wikidoc.orgpharmasynth.in This stability allows this compound to maintain its activity against numerous bacterial strains that are resistant to other penicillins and cephalosporins due to the production of these enzymes. wikidoc.orgpatsnap.com However, this stability is not absolute, and certain β-lactamases can still lead to resistance. nafdac.gov.ngnafdac.gov.ng

For instance, in Escherichia coli, the production of TEM-1 β-lactamase, a broad-spectrum penicillinase, in conjunction with alterations in outer membrane porins, has been associated with decreased susceptibility to this compound. nih.govresearchgate.net Similarly, the production of OXA-30 β-lactamase, another type of penicillinase, when combined with porin changes, can also reduce susceptibility to this compound. researchgate.netasm.org

Inactivation by Extended-Spectrum Beta-Lactamases (ESBLs)

A significant challenge to the efficacy of this compound is its inactivation by extended-spectrum β-lactamases (ESBLs). wikidoc.orgpharmasynth.in ESBLs are a group of enzymes that can hydrolyze third-generation cephalosporins, including this compound, as well as penicillins and monobactams. nih.govscielo.br These enzymes are often plasmid-encoded, facilitating their spread among different bacterial species. asm.orghpsc.ie

ESBLs are typically derived from mutations in common β-lactamase genes, such as blaTEM and blaSHV. nih.gov Kinetic studies have demonstrated that this compound is effectively hydrolyzed by various ESBLs, including those of the TEM, SHV, and CTX-M types. asm.org For example, CTX-M-type β-lactamases are known to preferentially hydrolyze cefotaxime (B1668864) but can also confer resistance to this compound. microrao.com Similarly, PER-type ESBLs, such as PER-1, are capable of efficiently hydrolyzing both penicillins and cephalosporins, including this compound. nih.govnih.gov The production of ESBLs is a major factor in the development of resistance to this compound in clinical isolates of E. coli and Klebsiella pneumoniae. scielo.brnih.gov

Table 1: Selected Beta-Lactamases Affecting this compound Susceptibility | Beta-Lactamase Type | Effect on this compound | Associated Factors | | :--- | :--- | :--- | | Penicillinases | | TEM-1 | Decreased susceptibility | Often requires concurrent porin alterations. nih.govresearchgate.net | | OXA-30 | Decreased susceptibility | Often requires concurrent porin alterations. researchgate.netasm.org | | Extended-Spectrum Beta-Lactamases (ESBLs) | | TEM-derived ESBLs | Inactivation/Hydrolysis | Confers resistance to multiple cephalosporins. asm.orgnih.gov | | SHV-derived ESBLs | Inactivation/Hydrolysis | Confers resistance to multiple cephalosporins. asm.orgnih.gov | | CTX-M | Hydrolysis | Preferential hydrolysis of cefotaxime, but also affects this compound. asm.orgmicrorao.com | | PER-1 | Efficient Hydrolysis | Hydrolyzes both penicillins and cephalosporins. nih.govnih.gov | | AmpC Beta-Lactamases | | Chromosomal AmpC | Resistance upon overexpression | Mutations in the promoter/attenuator regions lead to increased production. asm.orgnih.gov | | Plasmid-mediated AmpC | Resistance | Confers resistance to a broad spectrum of β-lactams. asm.orgnih.gov |

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to this compound involves alterations in the target sites of the antibiotic, the penicillin-binding proteins (PBPs). nafdac.gov.ngnafdac.gov.ng PBPs are enzymes located in the bacterial cytoplasmic membrane that are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. pharmasynth.inpatsnap.com this compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating these PBPs, thereby inhibiting cell wall synthesis and leading to cell lysis. patsnap.comnafdac.gov.ng

Modifications Affecting Affinity

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, leading to structural changes in these proteins. plos.orgoup.com These alterations can reduce the binding affinity of this compound for the PBP, allowing the bacterium to continue cell wall synthesis in the presence of the antibiotic. plos.orgetflin.com This mechanism is particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae. oup.com

In S. pneumoniae, resistance to β-lactam antibiotics, including cephalosporins, is often mediated by successive alterations in multiple PBPs, such as PBP1a, PBP2b, and PBP2x. nih.govasm.org Specific mutations within the transpeptidase domain of these PBPs can lead to decreased affinity for this compound and other cephalosporins. asm.org For example, alterations in PBP 2x are known to mediate low-level resistance to cephalosporins. asm.org The combination of mutations in multiple PBPs can result in higher levels of resistance. asm.org

In Gram-negative bacteria such as Haemophilus influenzae, non-enzymatic resistance to β-lactams is associated with a decreased affinity of PBP 3 for these antibiotics due to amino acid substitutions. asm.org High-level resistance to this compound in H. influenzae has been linked to specific amino acid substitutions in PBP 3. asm.org

Emergence of Novel PBP Variants

The evolution of resistance through PBP alterations can lead to the emergence of novel PBP variants with significantly reduced affinity for β-lactam antibiotics. This often occurs through a process of interspecies gene transfer and recombination, resulting in "mosaic" PBP genes that are a combination of sequences from different bacterial species. researchgate.net

In S. pneumoniae, the development of penicillin resistance has been attributed to the emergence of altered PBPs with greatly decreased affinity for the antibiotic, arising from the horizontal transfer of PBP genes. researchgate.net Similarly, in Neisseria gonorrhoeae, mosaic penA alleles, which encode PBP2, are key determinants of cephalosporin (B10832234) resistance, leading to a significant decrease in the affinity of PBP2 for these antibiotics. plos.org While specific studies on novel PBP variants conferring direct resistance to this compound are part of the broader research into cephalosporin resistance, the general principle of evolving PBP targets with lower antibiotic affinity is a well-established resistance mechanism. plos.orgmdpi.com

Efflux Pump Mechanisms

Efflux pumps are membrane-associated proteins that actively transport a wide range of substrates, including antibiotics like this compound, out of the bacterial cell. srce.hr This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), in sufficient quantities to be effective. srce.hroup.com

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance. asm.org These pumps, such as the AcrAB-TolC system in Escherichia coli, are known to contribute to multidrug resistance (MDR) by extruding a broad spectrum of antimicrobial agents. asm.orgmdpi.com The overexpression of these chromosomally encoded pumps, often due to mutations in their regulatory genes, can lead to increased resistance to this compound. nih.govfrontiersin.org For example, exposure of E. coli to certain substances can trigger an increase in RND efflux pump activity, resulting in elevated resistance to this compound. frontiersin.org

While many MDR efflux pumps are encoded on the chromosome, some can be located on mobile genetic elements like plasmids and transposons, facilitating their spread between different bacteria. nih.gov The physiological role of these pumps extends beyond antibiotic resistance, contributing to processes like virulence and biofilm formation. nih.gov

Table 1: Key Efflux Pump Systems and Their Role in Antibiotic Resistance

Efflux Pump SystemBacterial SpeciesSubstratesResistance Contribution
AcrAB-TolCEscherichia coliBeta-lactams, fluoroquinolones, macrolides, and othersContributes to intrinsic and acquired multidrug resistance. asm.orgmdpi.com
MexAB-OprMPseudomonas aeruginosaBeta-lactams, fluoroquinolones, tetracyclinesA major contributor to intrinsic and acquired resistance in P. aeruginosa. mdpi.com
MexXY-OprMPseudomonas aeruginosaAminoglycosides, some beta-lactamsConfers resistance to aminoglycosides and contributes to resistance against other antibiotics. mdpi.com

Reduced Outer Membrane Permeability and Porin Channel Modifications

The outer membrane of Gram-negative bacteria serves as a selective barrier, and the entry of hydrophilic antibiotics like this compound is primarily facilitated by porin channels. nih.gov A reduction in the permeability of this membrane is a significant mechanism of resistance. oup.com

Bacteria can achieve this by either decreasing the number of porin channels or by modifying the structure of the porins themselves. nih.govnih.gov The loss or reduced expression of major outer membrane proteins (OMPs) like OmpF and OmpC in E. coli can lead to decreased susceptibility to this compound. nih.govfrontiersin.org Studies have shown that a lack of OmpF, in particular, results in resistance to several beta-lactam antibiotics. frontiersin.org

Furthermore, mutations within the genes encoding porins can lead to structural changes that narrow the channel or alter its charge, thereby hindering the passage of this compound. researchgate.net For instance, a single amino acid substitution in a porin's loop structure has been shown to dramatically decrease its channel conductance and increase its ion selectivity, effectively reducing the influx of beta-lactam antibiotics. researchgate.net This mechanism can work in synergy with other resistance strategies, such as efflux pumps and enzymatic degradation, to confer higher levels of resistance. asm.orgnih.gov

Table 2: Impact of Porin Modifications on this compound Susceptibility

PorinBacterial SpeciesModificationEffect on this compound Susceptibility
OmpFEscherichia coliDecreased expression or lossIncreased resistance to this compound and other beta-lactams. nih.govfrontiersin.org
OmpCEscherichia coliDecreased expression or lossContributes to reduced susceptibility to this compound. nih.govfrontiersin.org
Unspecified Major PorinEnterobacter aerogenesStructural modification (G to D mutation)Decreased single-channel conductance, leading to reduced antibiotic diffusion. researchgate.net

Genetic Basis of Resistance Acquisition and Dissemination (e.g., Plasmid-Mediated Resistance)

The acquisition and spread of resistance genes are primarily driven by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. oup.comresearchgate.net These elements can be transferred between bacteria of the same or different species through processes like conjugation, transformation, and transduction. oup.com

Plasmids are particularly significant in the dissemination of resistance to this compound. nih.gov They can carry genes encoding for a variety of resistance mechanisms, including beta-lactamases that inactivate the antibiotic, efflux pumps, and proteins that modify the antibiotic's target. mdpi.comnih.gov For example, plasmid-mediated AmpC beta-lactamases are a notable cause of resistance to third-generation cephalosporins. nih.govasm.org

Furthermore, plasmids often harbor multiple resistance genes, leading to co-resistance to different classes of antibiotics. nih.gov For instance, plasmids carrying genes for extended-spectrum beta-lactamases (ESBLs) frequently also contain genes conferring resistance to aminoglycosides and trimethoprim/sulfamethoxazole. nih.govbrieflands.com The presence of plasmid-mediated quinolone resistance (PMQR) genes, such as the qnr genes, is also often associated with ESBLs on the same plasmid. brieflands.comfrontiersin.org This co-localization of resistance genes on a single MGE facilitates the rapid development of multidrug-resistant strains.

Structure Activity Relationships Sar and Molecular Design

Correlation of Chemical Structure with Beta-Lactamase Stability

A primary challenge for β-lactam antibiotics is their susceptibility to hydrolysis by β-lactamase enzymes produced by resistant bacteria. The molecular structure of cefpodoxime (B17579) incorporates specific moieties strategically designed to confer stability against these enzymes. nih.govnih.gov This stability allows it to remain effective against many bacteria that are resistant to older penicillins and cephalosporins. nih.govnih.gov

The key structural features contributing to this compound's β-lactamase stability are located on the C-7 acylamino side chain of the 7-aminocephalosporanic acid (7-ACA) nucleus:

The (Z)-Methoxyimino Group: The presence of a methoxyimino group in the syn or (Z) configuration is a hallmark of third-generation cephalosporins and is crucial for providing steric hindrance. This bulkiness physically obstructs the active site of many common plasmid-mediated β-lactamases, preventing the enzyme from binding to and hydrolyzing the β-lactam ring. google.com

The 2-Aminothiazole Ring: This heterocyclic ring enhances the intrinsic antibacterial activity and contributes to the stability of the molecule. nih.gov The combination of the aminothiazole ring and the syn-oxime ether is a powerful strategy for achieving potent activity and resistance to enzymatic degradation.

Research has demonstrated that this compound is stable against a variety of prevalent β-lactamases, as detailed in the table below. nih.gov

Enzyme ClassSpecific β-LactamaseStability of this compound
Class ATEM-1Stable
Class ASHV-1Stable
Class CP99High Affinity (potential for induction)
OthersBRO-1Stable

It is important to note that while this compound is stable against many common β-lactamases, it can be inactivated by certain extended-spectrum β-lactamases (ESBLs). nih.gov

Influence of Substituents on PBP Binding Affinity

The bactericidal action of this compound, like all β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis. nih.gov This is achieved by acylating the active site of essential enzymes known as penicillin-binding proteins (PBPs), which are bacterial transpeptidases. nih.govnih.govwikipedia.org The affinity of an antibiotic for these PBPs is a critical determinant of its potency. The structural design of this compound optimizes this interaction.

C-7 Acyl Side Chain: The complex side chain at the C-7 position, which includes the aminothiazole and methoxyimino groups, is the primary determinant of PBP binding affinity. nih.govfrontiersin.org This structure mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing it to fit into the PBP active site. oup.com Studies show that this compound has a particularly high affinity for PBP3 in Escherichia coli, which is primarily involved in septum formation during cell division. nih.govnih.gov Inhibition of this PBP leads to the formation of filamentous, non-viable bacterial cells. nih.gov

Core Bicyclic System: The inherent structure of the cephalosporin (B10832234) nucleus, consisting of the fused β-lactam and dihydrothiazine rings, provides the necessary strained four-membered ring that is highly reactive towards the serine residue in the PBP active site. nih.gov

Studies comparing the PBP binding affinity of this compound (referred to by its active metabolite designation, R-3746) with other β-lactams highlight its potent activity. nih.gov

OrganismPenicillin-Binding Protein (PBP)Relative Binding Affinity of this compound (R-3746)
S. aureusPBP2Stronger than Cefaclor
E. coliPBP1a, PBP1bs, PBP2, PBP3Stronger than Cefaclor
P. rettgeriPBP1b, PBP1c, PBP3Stronger than Cefaclor
P. aeruginosaPBP3Stronger than Cefaclor

Impact of Stereochemistry (R and S Enantiomers) on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the biological activity of drugs, as interactions with chiral biological targets like enzymes and receptors are highly specific. longdom.orgresearchgate.net

For the active this compound molecule, the specific stereochemistry of the core bicyclic structure is critical for its antibacterial action. The IUPAC name specifies a (6R,7R) configuration for the β-lactam ring, which is essential for correct orientation and binding within the PBP active site. nih.gov Furthermore, the (Z)-configuration of the methoxyimino group is the active isomer for conferring β-lactamase stability. google.comnih.gov

R-enantiomer: This isomer is more susceptible to enzymatic metabolism and degradation in the gastrointestinal tract. nih.govresearchgate.net

S-enantiomer: This isomer shows greater resistance to enzymatic metabolism. nih.govresearchgate.net This enhanced stability can lead to a higher proportion of the S-isomer being successfully absorbed and converted to the active drug, thereby improving bioavailability. researchgate.net

Enantiomer of this compound ProxetilSusceptibility to Enzymatic MetabolismImplication for Bioavailability
R-isomerMore SusceptibleMay contribute less to overall drug absorption
S-isomerMore ResistantMay contribute more significantly to oral bioavailability

Rational Design Principles for Enhanced Antimicrobial Activity

The development of this compound is a clear example of rational drug design, where chemical modifications were intentionally made to overcome the limitations of earlier antibiotics. researchgate.netrsc.org

Enhancing Beta-Lactamase Stability: The primary design principle was to create a molecule resistant to prevalent β-lactamases. This was achieved by incorporating the bulky (Z)-methoxyimino group on the C-7 side chain, which sterically hinders the approach of β-lactamase enzymes. google.com

Broadening the Antibacterial Spectrum: The 2-aminothiazolyl group was included in the C-7 side chain. This moiety is known to significantly enhance antibacterial potency, particularly against Gram-negative bacteria, by improving both PBP affinity and penetration through the bacterial outer membrane. nih.govnih.gov

Achieving Oral Bioavailability: First and second-generation cephalosporins often exhibit poor oral absorption. To overcome this, this compound was designed as a prodrug, this compound proxetil. nih.govnih.gov The carboxyl group at C-4, which is ionized and poorly absorbed at intestinal pH, was esterified with the 1-[(isopropoxycarbonyl)oxy]ethyl group. This masks the charge, increases lipophilicity, and facilitates absorption from the gastrointestinal tract. google.comnih.gov Following absorption, non-specific esterase enzymes in the intestinal wall hydrolyze the ester, releasing the active this compound into the bloodstream. nih.govebi.ac.uk This prodrug strategy is a key design element that makes this compound an effective oral antibiotic. nih.gov

Pharmacokinetic Pharmacodynamic Pk/pd Principles in Preclinical Models

In Vitro Pharmacodynamic Models and Time-Kill Studies

In vitro pharmacodynamic models are essential tools for characterizing the antibacterial activity of cefpodoxime (B17579) under conditions that mimic the changing drug concentrations seen in vivo. psu.edu These models, which can simulate the pharmacokinetics within a single compartment, provide more detailed information about the time course of an antibiotic's efficacy than static measures like the Minimum Inhibitory Concentration (MIC). psu.edunih.gov

Time-kill curve studies are a primary component of these models. They measure the rate and extent of bacterial killing over time at various antibiotic concentrations. For this compound, these studies have been used to compare its bactericidal activity against different bacterial strains and to evaluate the impact of different simulated doses. psu.edunih.gov In one such study using an in vitro model simulating human serum concentrations, this compound's killing kinetics were evaluated against a range of pathogens. psu.edu For example, against Escherichia coli, a simulated 100 mg dose achieved the maximal effect, with higher doses not showing an increased dose-activity relationship. psu.edu However, for Staphylococcus aureus, a simulated 400 mg dose was required to reduce the bacterial load by more than three orders of magnitude, whereas lower doses only resulted in slight, temporary inhibition followed by regrowth. psu.edu

These dynamic models allow for the comparison of antibacterial efficacy between different antibiotics. nih.govmdpi.com For instance, the time-kill curves for this compound have been compared to those of cefixime (B193813) against strains like Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae. nih.gov Such studies demonstrated that while both drugs had similar potency against H. influenzae and M. catarrhalis, this compound's potency against S. pneumoniae strains was approximately ten times higher than that of cefixime. nih.gov

StrainSimulated this compound DoseOutcome
Escherichia coli100 mg, 200 mg, 400 mgReduced by four orders of magnitude with all three doses. psu.edu
Staphylococcus aureus100 mg, 200 mgSlight inhibition for 2-4 hours, followed by regrowth. psu.edu
Staphylococcus aureus400 mgReduced by more than three orders of magnitude. psu.edu
Klebsiella spp., Proteus mirabilis, Streptococcus pyogenes, Haemophilus influenzae200 mgEffectively reduced. psu.edu

Parameters Correlating with Antimicrobial Efficacy (e.g., Time Above MIC, AUC/MIC)

For β-lactam antibiotics, including third-generation cephalosporins like this compound, the primary PK/PD index that correlates with bacteriological eradication is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC (%fT > MIC). acs.orgnih.govoup.com It is the unbound concentration that is responsible for the antibacterial effect at the target site. researchgate.netnih.gov Preclinical models of infection have shown that efficacy for cephalosporins is typically achieved when unbound drug concentrations exceed the MIC for 50% or more of the dosing interval (%fT > MIC ≥ 50%). acs.orgnih.gov This principle applies to both parenteral and oral cephalosporins, including this compound proxetil. acs.orgnih.gov

In a murine neutropenic thigh infection model, an oral dose of this compound proxetil that resulted in unbound concentrations remaining above the MIC for approximately 50% of the dosing interval was consistent with achieving a 1-log kill of a susceptible E. coli strain over 24 hours. acs.orgnih.gov This confirms the importance of the %fT > MIC target for achieving cidal activity. nih.gov

While %fT > MIC is the main driver of efficacy, the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC) is another PK/PD parameter used to evaluate antibiotic activity. rxkinetics.comucla.edu However, for time-dependent antibiotics like this compound, its significance is secondary to maintaining concentrations above the MIC for a sufficient duration. ucla.edudvm360.com Studies comparing this compound to cefixime have noted that this compound's greater tissue penetration results in a higher tissue AUC, which is believed to contribute to its greater efficacy. oup.comresearchgate.net

PK/PD ParameterDescriptionTarget for this compound (Cephalosporins)
%fT > MIC The percentage of a dosing interval that the free drug concentration remains above the MIC. rxkinetics.comucla.edu≥ 50% acs.orgnih.govoup.com
AUC/MIC The ratio of the area under the concentration-time curve over 24 hours to the MIC. rxkinetics.comucla.eduSecondary to %fT > MIC; higher values are generally favorable. oup.comresearchgate.net
Peak/MIC The ratio of the peak drug concentration to the MIC. rxkinetics.comucla.eduGenerally considered for concentration-dependent antibiotics, not the primary driver for this compound. ucla.edudvm360.com

Pharmacokinetic Profiles in Animal Models (e.g., Absorption, Distribution, Elimination)

The pharmacokinetic profile of this compound has been investigated in several preclinical animal models, including dogs, rats, and dolphins, providing essential data on its absorption, distribution, and elimination. oup.combioone.orgnih.govavma.org Following oral administration of the prodrug, this compound proxetil, the active metabolite this compound is systemically absorbed. bioone.orgnih.gov

In beagle dogs, after a single oral dose, this compound was readily absorbed, with the maximum plasma concentration (Cmax) reached in approximately 3 to 4.7 hours. nih.gov The elimination half-life in dogs ranges from approximately 3 to 6 hours. bioone.orgnih.govavma.org Elimination occurs primarily through renal excretion of unchanged this compound in the urine. bioone.orgnih.gov

A study in bottlenose dolphins using a population pharmacokinetic model found a longer half-life of 11.4 hours compared to other species. bioone.org In Wistar rats, intravenous administration was used to study tissue distribution directly. oup.com Pharmacokinetic studies in alcids (puffins) showed that drug levels were highest in the first 1 to 2 hours after oral dosing but declined to undetectable levels within six hours, suggesting poor oral absorption or rapid elimination in this species. vin.com

Animal ModelCmax (μg/mL)Tmax (h)Half-life (h)Key Findings
Beagle Dogs 13.66 (5 mg/kg dose) nih.gov~3.03.01 - 5.7 nih.govavma.orgPrimary elimination is renal excretion. bioone.orgnih.gov
27.14 (10 mg/kg dose) nih.gov~4.7
Bottlenose Dolphins 23.0 (10 mg/kg dose) bioone.org5.0 bioone.org11.4 bioone.orgHalf-life appears longer than in other species. bioone.org
Wistar Rats (IV administration)(IV administration)(IV administration)Used for direct tissue penetration studies. oup.com
Alcids (Puffins) Not specified1-2 vin.com< 6 vin.comShort duration of therapeutic blood levels. vin.com

This compound is administered orally as an esterified prodrug, this compound proxetil, to improve its stability in acidic conditions and its lipophilicity, which enhances absorption. bioone.orgdrugbank.com Following oral administration, the prodrug is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases, primarily in the intestinal wall, to release the active metabolite, this compound. drugbank.comresearchgate.netnih.govsahpra.org.za This de-esterification process is efficient, and systemic concentrations of the intact prodrug are generally not observed, indicating rapid and complete conversion upon absorption. acs.orgnih.gov The systemic availability of this compound after the administration of the prodrug is approximately 50%. drugbank.comresearchgate.netnih.gov

The ability of an antibiotic to penetrate the site of infection is a critical determinant of its clinical outcome. oup.com The tissue distribution of this compound has been evaluated in various experimental systems, often using microdialysis to measure the concentration of free, active drug in the interstitial fluid of tissues. researchgate.netnih.govnih.gov

In dogs, this compound distributes readily to the skin, with free drug concentrations in subcutaneous fluid reaching levels sufficient to treat infections caused by susceptible bacteria. nih.gov Studies in Wistar rats demonstrated that this compound penetrates both muscle and lung tissue. oup.comresearchgate.netnih.gov The free concentration of this compound measured in muscle was found to be similar to that in lung tissue, suggesting that muscle tissue concentrations could serve as a surrogate for those in the lung, a common target for this compound. oup.comresearchgate.net

Comparisons of tissue penetration between this compound and cefixime in preclinical models have shown that this compound achieves greater tissue penetration. oup.comresearchgate.net In one study, the area under the curve for tissue (AUCt) for this compound was more than double that of cefixime, based on free antibiotic concentrations (15.4 mg·h/L vs. 7.3 mg·h/L). researchgate.netnih.gov This superior tissue penetration is considered a key factor in its efficacy. researchgate.netnih.gov Protein binding is an important consideration, as only the unbound fraction of the drug is active. This compound exhibits relatively low to moderate protein binding (e.g., 21-29% in human plasma, ~83% in dolphin and dog plasma), which allows for effective transfer from the bloodstream into tissues. bioone.orgavma.orgdrugbank.comnih.gov

Animal ModelTissue StudiedKey Findings
Wistar Rats Muscle, LungFree concentrations in muscle were similar to those in lung tissue. oup.com Penetration into tissue was predictable and lower than total plasma concentrations. oup.com
Beagle Dogs Subcutaneous Fluid (Skin)This compound readily distributed to the skin. nih.gov Free Cmax was 1.70 μg/mL (5 mg/kg) and 3.06 μg/mL (10 mg/kg). nih.gov
General Tonsil, LungIn humans, this compound penetrates lung and tonsil tissue, achieving concentrations exceeding the MIC90 for common pathogens like S. pneumoniae and H. influenzae. fda.gov

Modeling and Simulation Approaches in Preclinical PK/PD

Modeling and simulation are powerful tools in preclinical drug development that integrate PK and PD data to describe and predict a drug's therapeutic effect. mdpi.com For this compound, PK/PD modeling is used to characterize the relationship between drug exposure and its antibacterial activity, helping to optimize dosing regimens and predict efficacy against various pathogens. nih.govdiva-portal.org

A common approach involves using a sigmoid Emax model, which effectively describes the antimicrobial efficacy of this compound by relating drug concentration to the bacterial killing rate. nih.gov The EC50, or the concentration required to achieve 50% of the maximum effect, derived from these models is often consistent with the MIC value. nih.gov These models can be developed using data from in vitro time-kill studies and then used to simulate the bacterial response under different, untested conditions, such as varying dosing regimens or against bacterial strains with different susceptibilities. nih.govmdpi.com

Simulations based on these models allow for a detailed comparison of the antibacterial efficacy of different antibiotics. nih.gov For example, by combining a PK/PD model with unbound tissue pharmacokinetic profiles, simulations showed that this compound has a higher bacteriological potency than cefixime against S. pneumoniae. nih.gov These preclinical simulations are crucial for informing the design of further experiments and clinical trials. mdpi.comfrontiersin.org The ultimate goal of this iterative process of in vitro experiments, animal studies, and in silico simulation is to increase the probability of success in the clinical setting by establishing a clear link between dose, exposure, and response. mdpi.comfrontiersin.org

Analytical Methodologies for Cefpodoxime and Its Metabolites

Chromatographic Techniques

Chromatographic methods are the cornerstone for the analysis of cefpodoxime (B17579), offering high resolution and the ability to separate the drug from its metabolites and impurities.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely employed technique for the determination of this compound in bulk drug, pharmaceutical formulations, and biological fluids. researchgate.netscispace.comtsijournals.com These methods are valued for their accuracy, precision, and robustness.

RP-HPLC methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). journalmedicals.comajrconline.orgrroij.comsemanticscholar.org Detection is commonly performed using a UV detector at wavelengths ranging from 222 nm to 288 nm. journalmedicals.comnih.gov The isocratic elution mode, where the mobile phase composition remains constant throughout the analysis, is often preferred for its simplicity and reproducibility. researchgate.netscispace.com

Several validated RP-HPLC methods have been reported for the simultaneous estimation of this compound with other drugs, such as clavulanic acid and ofloxacin. ajrconline.orgrroij.comrroij.com For instance, a method for this compound and clavulanic acid used a C18 column with a mobile phase of methanol and water (60:40 v/v) at a flow rate of 1.5 mL/min and detection at 225 nm. rroij.comrroij.com This method successfully separated the R and S epimers of this compound from clavulanic acid. rroij.comrroij.com

Table 1: Examples of RP-HPLC Methods for this compound Analysis

Component(s) AnalyzedColumnMobile PhaseDetection Wavelength (nm)
This compoundLuna Phenyl Hexyl (250mm x 4.6mm, 5µm)0.1% Triethylamine (B128534) (pH 2.5 with OPA) & Acetonitrile (75:25 v/v)222
This compound and DicloxacillinKromasil ODS C18 (250×4.6 mm, 5µm)Acetonitrile: Water (70:30 v/v)235
This compound Proxetil (R and S isomers)Phenomenex ODS (250 × 4.6 mm, 5 µm)Methanol and Phosphate buffer (pH 4.0) (65:35)252
This compound Proxetil and OfloxacinThermo hypersil C18 (150 x 4.6mm, 5 µ)0.1M Dipotassium Hydrogen Phosphate Buffer (pH 6.0): Methanol (90:10 v/v)265
This compound and Clavulanic AcidC18 (250 mm × 4.6 mm id, 5µm)Methanol: Water (60:40 v/v)225

This table is interactive. Click on the headers to sort the data.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-HRMS, MSn) for Impurity Profiling

For the identification and characterization of impurities and degradation products of this compound, more sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govlupinepublishers.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing detailed structural information about the analytes.

Reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been effectively used to characterize impurities in this compound proxetil. nih.gov Stress testing under various conditions (acidic, alkaline, oxidative, etc.) is performed to induce degradation and facilitate the identification of potential impurities. scispace.comnih.gov High-resolution mass spectrometry (LC-HRMS) offers even greater accuracy in mass determination, aiding in the definitive identification of unknown compounds. lupinepublishers.com

In one study, a total of 15 impurities in commercial this compound proxetil samples were characterized, including seven known and eight new impurities, by comparing their fragmentation patterns with that of the parent drug. nih.gov This systematic approach is crucial for ensuring the quality and safety of the drug product. lupinepublishers.com

Spectrophotometric Methods (UV-Vis, Derivative Spectrophotometry)

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the quantification of this compound in pharmaceutical formulations. ymerdigital.comrjptonline.org These methods are based on the principle that the drug absorbs light in the UV-Vis region of the electromagnetic spectrum.

Direct UV spectrophotometric methods involve measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). For this compound proxetil, the λmax is often observed around 232 nm to 262 nm, depending on the solvent used. ymerdigital.com For instance, a method using a mixture of acetone (B3395972) and 0.1 N NaOH as a solvent reported a λmax of 262 nm. ymerdigital.com

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and to eliminate background interference. First-order derivative spectroscopy has been used for the simultaneous estimation of this compound proxetil and potassium clavulanate. nih.gov In this method, wavelengths of 235.6 nm and 308.2 nm were selected for the estimation of potassium clavulanate and this compound proxetil, respectively. nih.gov

Table 2: Examples of Spectrophotometric Methods for this compound Analysis

Method TypeAnalyte(s)Solvent/ReagentWavelength (nm)
UV SpectrophotometryThis compound ProxetilAcetone: 0.1N NaOH (25:75, v/v)262
First Derivative SpectrophotometryThis compound Proxetil & Potassium ClavulanateNot specified308.2 (this compound), 235.6 (Potassium Clavulanate)
Ion-pair ComplexationThis compound Proxetil & Bromocresol PurpleChloroform414
Ion-pair ComplexationThis compound Proxetil & Bromocresol GreenChloroform417
Zero Order SpectrophotometryThis compoundMethanol234
First Order Derivative SpectrophotometryThis compoundMethanol222

This table is interactive. Click on the headers to sort the data.

Electrochemical Methods (e.g., Voltammetry for Degradation Studies)

Electrochemical methods, such as voltammetry, provide a sensitive and rapid approach for the determination of this compound. These techniques are based on measuring the current response of an electroactive species at an electrode as a function of the applied potential. They are particularly useful for studying the degradation of this compound. researchgate.net

Different voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, have been applied for the analysis of cephalosporins. researchgate.net For instance, a sensitive electrochemical method for the determination of this compound proxetil was developed using a modified pyrolytic graphite (B72142) sensor. nih.gov This method demonstrated a linear response in the range of 0.1-12 μM with a low detection limit. nih.gov The study of the electrochemical behavior of this compound proxetil at a dropping mercury electrode in the presence of surfactants has also been reported. researchgate.net

Validation Parameters for Analytical Methods (Selectivity, Specificity, Linearity, Accuracy, Precision)

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. journalmedicals.comscispace.com The validation process is typically performed according to the International Council for Harmonisation (ICH) guidelines. journalmedicals.comymerdigital.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities, degradation products, and excipients. scispace.comjournalmedicals.com For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. journalmedicals.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. journalmedicals.comymerdigital.com This is typically evaluated by a linear regression analysis of the calibration curve, with a high correlation coefficient (r² > 0.999) indicating good linearity. journalmedicals.com

Accuracy: The closeness of the test results obtained by the method to the true value. journalmedicals.comymerdigital.com It is often determined by recovery studies, where a known amount of the standard drug is added to a sample and the percentage recovery is calculated. journalmedicals.comymerdigital.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. journalmedicals.comymerdigital.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. journalmedicals.com

Table 3: Common Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components.No interference from blank or placebo at the retention time of the analyte. journalmedicals.com
Linearity Proportionality of the response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999. journalmedicals.com
Accuracy Closeness of the measured value to the true value.Recovery between 98.0% and 102.0%. journalmedicals.com
Precision (Repeatability) Closeness of agreement between successive measurements of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%. journalmedicals.comajrconline.org
Intermediate Precision Precision under different conditions (e.g., different days, analysts, equipment).RSD ≤ 2.0%. journalmedicals.com
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Calculated based on signal-to-noise ratio (typically 3:1). semanticscholar.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Calculated based on signal-to-noise ratio (typically 10:1). semanticscholar.org

This table is interactive. Click on the headers to sort the data.


Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral Hydrolysis of Beta-Lactam Ring)

The central feature of Cefpodoxime's structure, the β-lactam ring, is inherently strained and susceptible to hydrolytic cleavage. This degradation can occur under acidic, alkaline, and neutral conditions, leading to the loss of antibacterial activity. researchgate.netmdpi.com

Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of This compound (B17579) can undergo hydrolysis. nih.gov Studies have shown that this compound is susceptible to acid degradation, with the rate of degradation increasing at lower pH values. nih.govakjournals.com For instance, in the presence of 0.1 M hydrochloric acid, degradation of this compound has been observed. nih.gov The primary mechanism involves the protonation of the β-lactam nitrogen, which facilitates the nucleophilic attack by water, leading to the opening of the four-membered ring. researchgate.net

Alkaline Hydrolysis: this compound is particularly unstable in alkaline environments. researchgate.netkoreascience.kr The degradation is significantly faster at higher pH levels. semanticscholar.org In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. mdpi.com This results in the rapid cleavage of the ring and the formation of inactive degradation products. mdpi.com Studies have demonstrated that at a pH of 10.0, this compound is completely degraded within a short period. semanticscholar.org Even under mildly alkaline conditions (pH 9.0 and 11.0), significant hydrolysis occurs. researchgate.netsemanticscholar.org

Neutral Hydrolysis: While more stable than in alkaline conditions, this compound also undergoes hydrolysis in neutral solutions. The degradation in neutral pH is generally slower compared to acidic or alkaline conditions. semanticscholar.org The mechanism involves the nucleophilic attack by water molecules on the β-lactam ring.

The pH of the medium plays a crucial role in the hydrolytic stability of this compound. It is most stable in the acidic to slightly acidic pH range and its stability decreases as the pH becomes neutral and then alkaline. semanticscholar.org For example, one study found that this compound was stable for up to 12 hours in buffers with pH 1.2 and 4.5, but at pH 6.8, significant degradation occurred within 8 hours, with complete degradation in 24 hours. semanticscholar.org

Oxidative Degradation Pathways

This compound is also susceptible to oxidative degradation, which can be induced by oxidizing agents such as hydrogen peroxide or permanganate (B83412). akjournals.comkoreascience.krlupinepublishers.com The sulfur atom in the dihydrothiazine ring is a primary site for oxidation.

Forced degradation studies using hydrogen peroxide have shown that this compound undergoes significant degradation. akjournals.comresearchgate.net The oxidation can lead to the formation of sulfoxide (B87167) derivatives. One study identified four potential impurities under oxidative conditions. researchgate.net Another study investigating the kinetics of oxidation by permanganate in an alkaline medium proposed that the reaction proceeds via an alkali-permanganate species that forms a complex with this compound acid, which then decomposes. koreascience.kr

Photolytic Degradation Studies

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. avensonline.orglupinepublishers.comresearchgate.net Photodegradation can lead to complex chemical transformations and the formation of various degradation products. nih.gov

Studies have shown that when a solution of this compound is exposed to UV light, degradation occurs. semanticscholar.orglupinepublishers.com The extent of degradation is influenced by the pH of the solution. semanticscholar.org One study observed that UV irradiation caused considerable hydrolytic degradation of this compound in the pH range of 2.5–7.4, where it was otherwise stable in the dark. researchgate.netsemanticscholar.org The presence of UV light also increased the rate of hydrolytic degradation at basic pH values. semanticscholar.org The degradation products formed under photolytic conditions can differ from those formed through hydrolysis or oxidation. researchgate.net For instance, under UV degradation conditions, an increase in certain impurities (IMP-S4 and IMP-S6) has been noted. researchgate.net

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products and impurities are crucial for ensuring the quality and safety of this compound. Various analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are employed for this purpose. lupinepublishers.comresearchgate.netresearchgate.net

Forced degradation studies under different stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to generate and identify potential degradation products. akjournals.comlupinepublishers.comresearchgate.net Several degradation products of this compound have been identified. For example, under hydrolytic conditions, the primary degradation product is often the corresponding penicilloic acid derivative formed by the opening of the β-lactam ring. semanticscholar.org In one study, a total of 15 impurities were characterized in commercial samples of this compound proxetil, including both process-related impurities and degradation products. lupinepublishers.comresearchgate.net Some of the identified degradation products include those resulting from hydrolysis of the ester group and cleavage of the β-lactam ring. lupinepublishers.com

Influence of Environmental Factors on Stability (Temperature, pH, Light)

The stability of this compound is significantly influenced by environmental factors such as temperature, pH, and light. avensonline.orglupinepublishers.com

Temperature: Elevated temperatures accelerate the degradation of this compound. avensonline.orglupinepublishers.com Studies on the thermal stability of this compound have shown that degradation increases with rising temperature. akjournals.com For instance, degradation has been observed when this compound is subjected to dry heat and wet heat conditions. akjournals.com The kinetics of degradation processes, such as acidic and oxidative degradation, have been shown to be temperature-dependent. akjournals.com Storing this compound at recommended temperatures is crucial to maintain its potency. lupinepublishers.comeuropub.co.uk For reconstituted suspensions, refrigeration is often recommended. lupinepublishers.com

pH: As discussed in the hydrolytic degradation section, pH is a critical factor affecting this compound's stability. avensonline.orgsemanticscholar.org It exhibits maximum stability in acidic conditions and is highly unstable in alkaline media. semanticscholar.org The pH of formulations must be carefully controlled to ensure the stability of the drug. lupinepublishers.com

Light: Exposure to light, especially UV light, can lead to the degradation of this compound. avensonline.orglupinepublishers.comresearchgate.net Therefore, it is recommended to protect this compound from light during storage and handling. avensonline.org Photostability studies are an essential part of the stability testing of this compound to understand its susceptibility to photodegradation. nih.govannexpublishers.coannexpublishers.co

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic structure and properties of cefpodoxime (B17579). nih.gov These methods are founded on the principles of quantum mechanics and describe multi-electron systems through electron density. nih.gov DFT calculations can determine various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the dipole moment (μ). issr-journals.org

For this compound acid, DFT studies have been used to analyze its molecular geometry and vibrational frequencies. researchgate.net Such calculations help in understanding the molecule's stability and reactivity. The UV spectrum of this compound acid has been calculated using time-dependent DFT (TD-DFT) in both the gas phase and in various solvents, providing theoretical support for experimental spectroscopic data. researchgate.net Furthermore, quantum mechanical calculations have been used to investigate the reaction path of O-R bond breakage in this compound prodrugs, which is crucial for the drug's activation. researchgate.netresearchgate.net

One study utilized the B3LYP method with a 6-311++G(d,p) basis set to perform polarizable continuum model (PCM) analysis on this compound acid in ten different solvents. researchgate.net This investigation aimed to predict the drug's solubility and bioavailability by calculating the Gibbs free energy of solvation and its components. researchgate.net Another study on a sulfonamide-Schiff base derivative also employed DFT with the B3LYP functional and 6-311G+(d,p) basis set for its quantum chemical calculations. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. nih.gov The process typically involves a self-consistent field (SCF) method to optimize the molecular geometry and determine ground-state electronic structure parameters. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., PBP Binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for understanding how a drug like this compound interacts with its biological target, such as Penicillin-Binding Proteins (PBPs). biorxiv.orgresearchgate.net PBPs are essential bacterial enzymes involved in the synthesis of the cell wall. biorxiv.org

Docking studies have been performed to investigate the binding of cephalosporins, including this compound, to various PBPs. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov For instance, a study on cephalosporin (B10832234) analogues against PBP1a of Salmonella typhimurium identified compounds with high binding affinities, suggesting their potential as effective inhibitors. nih.gov The binding affinity is often expressed as a ΔG value, with more negative values indicating stronger binding. nih.gov

In one study, this compound proxetil was identified as a potential neuroprotective agent by targeting the NR2B-NMDA receptor. nih.govresearchgate.net Molecular docking showed that it could fit into the binding cavity, and these findings were further validated by molecular dynamics simulations. nih.govsci-hub.se Another study investigated the binding modes of paepalantine, an isocoumarin, in the active and allosteric sites of a PBP, comparing its docking scores to the reference inhibitor cefuroxime. semanticscholar.org

The process of molecular docking typically involves preparing the protein structure, defining the binding site, and then allowing the ligand to flexibly dock into that site. sci-hub.se The results provide insights into the binding mode and affinity, which are crucial for drug design and discovery.

Molecular Dynamics Simulations for Binding Stability and Conformation

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. uu.nl In the context of this compound, MD simulations can validate the results of molecular docking and provide a more dynamic picture of the ligand-receptor complex. nih.govsci-hub.se These simulations can assess the stability of the binding pose and conformational changes that may occur. sci-hub.se

The stability of a protein-ligand complex during an MD simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's Cα atoms and the root-mean-square fluctuation (RMSF) of the protein residues. uu.nlnih.gov A stable complex will generally show smaller fluctuations in these values over the simulation time. uu.nl

For example, a 100 ns MD simulation was used to confirm the binding stability of this compound proxetil to the NR2B-NMDA receptor. nih.govresearchgate.net The simulation helped to validate the accuracy of the initial docking results. nih.gov In another study, MD simulations were used to investigate the stability of ceftobiprole (B606590) bound to PBP2x, showing that the complex was more stable than the free protein. researchgate.netrsc.org

MD simulations can also provide detailed information about the interactions between the ligand and the protein, such as hydrogen bonding, over the course of the simulation. uu.nl This information is valuable for understanding the key determinants of binding affinity and selectivity.

Theoretical Predictions of Molecular Properties (e.g., Electrophilicity, Nucleophilicity, Lipophilicity)

Theoretical calculations can be used to predict a range of molecular properties that are important for a drug's activity and behavior. These properties include electrophilicity, nucleophilicity, and lipophilicity.

Electrophilicity and Nucleophilicity: These properties describe the ability of a molecule to accept or donate electrons, respectively. They are crucial for understanding chemical reactivity. DFT calculations can be used to determine global reactivity descriptors such as electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). issr-journals.org Local reactivity can be assessed using Fukui functions and local softness. issr-journals.org

Studies on this compound acid using DFT have indicated that it acts more as a nucleophile than an electrophile, with the β-lactam ring and adjacent nitrogen atoms being the active sites. researchgate.net This is supported by low calculated values for its chemical potential (μ) and electrophilicity index (ω). researchgate.net The electrophilicity index is a measure of the energy lowering due to the maximum flow of electrons between a donor and an acceptor. researchgate.net

Lipophilicity: Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical determinant of a drug's pharmacokinetic properties. While not directly addressed in the provided snippets for this compound, theoretical methods can be used to predict this property.

The following table summarizes some of the theoretically predicted molecular properties of this compound and related compounds based on quantum chemical calculations.

PropertyDescriptionRelevance
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.Influences the polarity of bonds and the nature of intermolecular interactions.
Hardness (η) A measure of resistance to change in electron distribution or charge transfer.Relates to the stability and reactivity of the molecule.
Softness (S) The reciprocal of hardness, indicating the ease of electron cloud polarization.A higher softness value suggests greater reactivity.
Electrophilicity Index (ω) A global reactivity index that measures the propensity of a species to accept electrons. researchgate.netHelps in understanding the molecule's role in chemical reactions. luisrdomingo.com
Nucleophilicity (N) A measure of a chemical species' ability to donate an electron pair to an electrophile. luisrdomingo.comImportant for predicting reaction mechanisms and sites of interaction.

Computational Analysis of Prodrug Activation

This compound is administered as a prodrug, this compound proxetil, which is a racemic mixture of an iso-prooxycarbonyloxy ester. taylorandfrancis.com This prodrug is hydrolyzed in the intestinal wall and plasma to release the active drug, this compound. taylorandfrancis.comnih.gov Computational methods can be used to study this activation process.

Quantum mechanical calculations, such as the Unrestricted Hartree-Fock (UHF) method, have been used to investigate the reaction path of the O-R bond rupture in various this compound prodrug derivatives. researchgate.net These studies calculate the energies of the reactants, transition states, and products to determine the activation energy (Ea) for the hydrolysis reaction. researchgate.netresearchgate.net

By comparing the activation energies for different ester groups, it is possible to predict which prodrugs will be more readily activated in the body. researchgate.net For example, one study found that certain substituted organic groups could serve as effective carrier linkages for the acidic this compound drug. researchgate.net The calculations can also provide insights into the stability of the resulting products after the bond cleavage. researchgate.net

The ultimate goal of these computational analyses is to guide the design of prodrugs with optimal activation kinetics, ensuring efficient release of the active drug at the desired site of action. mdpi.com

Interactions at the Molecular and Biochemical Level Excluding Clinical Aspects

Metal Complexation and its Impact on In Vitro Antimicrobial Activity

Cefpodoxime (B17579) can form complexes with metal ions, which can alter its physicochemical properties and biological activity. In vitro studies have demonstrated that this compound interacts with essential metal salts, leading to the formation of new complexes. biomedgrid.com

Research has shown the formation of 1:1 complexes between this compound and metals such as zinc (Zn) and magnesium (Mg) at a physiological pH of 7.4. biomedgrid.com The formation of these complexes has been confirmed using spectrophotometric methods, such as the Job's plot of continuous variation. biomedgrid.comresearchgate.net This interaction is significant as the presence of metal ions can influence the bioavailability and antimicrobial potency of the drug. biomedgrid.com

The complexation of this compound with metal ions has been observed to impact its in vitro antimicrobial activity. Studies have shown that when this compound forms complexes with zinc sulfate (B86663) and magnesium hydroxide (B78521), its antibacterial efficacy against Staphylococcus aureus is diminished. biomedgrid.com The zone of inhibition of this compound was found to decrease upon complexation with these metal compounds, indicating a reduction in its antimicrobial potency. biomedgrid.combiomedgrid.com For instance, the zone of inhibition for this compound alone was measured at 16mm, which reduced to 12mm for the this compound-Zinc complex and 13mm for the this compound-Magnesium complex. biomedgrid.combiomedgrid.com

The synthesis of transition metal complexes involving this compound and a Schiff base ligand derived from vanillin (B372448) has also been explored. researchgate.net These studies aimed to enhance the biological efficacy of the parent drug. The resulting metal complexes of manganese (Mn), copper (Cu), iron (Fe), zinc (Zn), and nickel (Ni) were found to have an octahedral geometry and demonstrated that metal complexes can be more effective against various bacterial microorganisms compared to the parent drug alone. researchgate.net This suggests that while simple chelation with some metal salts may reduce activity, specifically designed metal complexes can enhance it. researchgate.netmdpi.com

Table 1: Impact of Metal Complexation on In Vitro Antimicrobial Activity of this compound against Staphylococcus aureus

Test Agent Zone of Inhibition (mm)
This compound (Standard) 16
This compound + Zinc Sulfate 12
This compound + Magnesium Hydroxide 13

Data sourced from in vitro antimicrobial investigation studies. biomedgrid.combiomedgrid.com

Interactions with Other Chemical Entities (e.g., Beta-Lactamase Inhibitors)

The effectiveness of β-lactam antibiotics, including this compound, can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. impactfactor.org To counteract this, this compound is often combined with β-lactamase inhibitors.

This compound itself is stable in the presence of many common β-lactamase enzymes. drugbank.com However, certain extended-spectrum β-lactamases (ESBLs) can inactivate it. drugbank.com β-lactamase inhibitors are structurally similar to β-lactam antibiotics and act as "suicide" inhibitors. impactfactor.org They bind to the active site of the β-lactamase enzyme, preventing it from destroying this compound. impactfactor.org

Sulbactam is another β-lactamase inhibitor that functions similarly to clavulanic acid. nih.gov It has been shown to have less inhibitory activity against class A β-lactamases compared to clavulanic acid but is a better inhibitor of class C cephalosporinases. nih.gov The combination of this compound with such inhibitors broadens its spectrum of activity, making it effective against a wider range of β-lactamase-producing pathogens. mdpi.com

Table 2: Susceptibility of ESBL-producing Enterobacteriaceae to this compound with and without a β-lactamase inhibitor

Organism Group (ESBL Phenotype) This compound MIC50 (µg/ml) This compound-Amoxicillin-Clavulanate MIC50 (µg/ml) This compound MIC90 (µg/ml) This compound-Amoxicillin-Clavulanate MIC90 (µg/ml)
All isolates (n=101) >32 0.5 >32 4
CTX-M producers (n=70) >32 0.5 >32 2
SHV producers (n=17) >32 1 >32 >32
TEM producers (n=14) >32 1 >32 >32

MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit 50%/90% of isolates. Data adapted from in vitro disk approximation susceptibility testing studies. asm.org

Studies on Formulation Excipient Compatibility (Excluding Clinical Formulations)

The stability and integrity of a pharmaceutical formulation depend heavily on the compatibility between the active pharmaceutical ingredient (API) and the excipients. Several studies have investigated the compatibility of this compound proxetil, the prodrug form of this compound, with various pharmaceutical excipients at a pre-formulation stage.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are commonly employed to detect potential interactions. itmedicalteam.plajptonline.comwisdomlib.org FTIR analysis helps in identifying changes in the functional groups of the drug and excipients when mixed, while DSC is used to observe shifts in melting points or the appearance of new thermal peaks, which can indicate an interaction. itmedicalteam.plajptonline.com

Compatibility studies have been conducted by mixing this compound proxetil with a range of excipients, including superdisintegrants like Croscarmellose sodium, binders such as HPMC K15M, and other common additives like microcrystalline cellulose (B213188), starch, and talc. itmedicalteam.plijpsr.info These mixtures are often subjected to accelerated stability conditions (e.g., 40°C / 75% relative humidity) for several weeks. itmedicalteam.plijpsr.info

The results from these studies generally indicate good compatibility between this compound proxetil and the tested excipients. itmedicalteam.pl FTIR spectra of the physical mixtures of the drug and excipients typically show the presence of the characteristic peaks of this compound proxetil, indicating no significant chemical interaction. wisdomlib.orgijpsr.info Similarly, DSC thermograms have shown that the melting endotherm of this compound proxetil remains unchanged in the presence of these excipients, confirming their compatibility. itmedicalteam.plajptonline.com These findings are essential for the development of stable solid dosage forms without compromising the drug's chemical integrity. journalagent.com

Table 3: List of Excipients Studied for Compatibility with this compound Proxetil

Excipient Category Excipient Name
Superdisintegrant Croscarmellose sodium itmedicalteam.pl
Superdisintegrant Sodium Starch Glycolate itmedicalteam.pl
Binder / Polymer Hydroxypropyl methyl cellulose (HPMC) K15M ijpsr.info
Binder / Polymer Ethyl Cellulose ijpsr.info
Binder / Polymer Carbopol ijpsr.info
Binder / Polymer Xanthan Gum ijpsr.info
Diluent Microcrystalline cellulose (MCC) ijpsr.info
Lubricant Talc ijpsr.info
Surfactant Sodium Lauryl Sulfate (SLS) itmedicalteam.pl
Glidant Colloidal silicon dioxide itmedicalteam.pl
Sweetener Sodium saccharin (B28170) itmedicalteam.pl
Non-ionic Surfactant Span 40, 60, 80 ajptonline.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
This compound proxetil
Zinc
Magnesium
Zinc Sulfate
Magnesium Hydroxide
Vanillin
Manganese
Copper
Iron
Nickel
Clavulanic acid
Sulbactam
Amoxicillin
Croscarmellose sodium
Sodium Starch Glycolate
Hydroxypropyl methyl cellulose (HPMC) K15M
Ethyl Cellulose
Carbopol
Xanthan Gum
Microcrystalline cellulose (MCC)
Talc
Sodium Lauryl Sulfate (SLS)
Colloidal silicon dioxide
Sodium saccharin
Span 40
Span 60
Span 80
Cholesterol

Q & A

Basic: What is the molecular mechanism of Cefpodoxime against bacterial pathogens, and how can this be experimentally validated?

This compound, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. To validate this mechanism, researchers can:

  • Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens .
  • Employ transmission electron microscopy (TEM) to visualize morphological changes in bacterial cell walls post-exposure.
  • Compare binding affinity via competitive assays with radiolabeled β-lactams or surface plasmon resonance (SPR).

Basic: What are the standard analytical methods for quantifying this compound in pharmaceutical formulations, and how are they validated?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, as described in . Key validation parameters per ICH guidelines include:

ParameterMethodological Approach
LinearityCalibration curves (0.5–200 µg/mL) with R² ≥0.999
PrecisionIntra-day/inter-day RSD ≤2%
AccuracySpike-and-recovery (98–102%)
SpecificityForced degradation (acid/alkaline hydrolysis)
Robustness is ensured using Quality by Design (QbD) principles, varying mobile phase pH (±0.2) and column temperature (±5°C) .

Advanced: How can researchers address discrepancies in pharmacokinetic (PK) data for this compound across clinical studies?

Discrepancies often arise from:

  • Population variability (e.g., renal/hepatic impairment).
  • Methodological differences in bioanalytical techniques (e.g., HPLC vs. LC-MS/MS).
    Mitigation strategies :
  • Standardize PK protocols using PICO framework (Population: healthy volunteers; Intervention: fixed-dose regimens; Comparison: crossover design; Outcome: AUC/MIC ratios) .
  • Apply mixed-effects modeling to account for covariates like age and BMI .

Advanced: What experimental strategies overcome β-lactamase-mediated resistance to this compound?

  • Combination therapy : Co-administer with β-lactamase inhibitors (e.g., clavulanic acid). Validate synergy via checkerboard assays or time-kill curves .
  • Structural modification : Synthesize this compound analogs with bulky side chains (e.g., 7-α-methoxy groups) to sterically hinder enzyme access. Purity must be confirmed via NMR and mass spectrometry .

Basic: What are the critical parameters for ensuring this compound stability in experimental solutions?

  • pH : Maintain between 4.0–6.0 (degradation accelerates at extremes) .
  • Temperature : Store lyophilized powder at -20°C; reconstituted solutions at 4°C for ≤24 hours.
  • Light protection : Use amber vials to prevent photodegradation.

Advanced: How to design an in vitro model to evaluate this compound efficacy against biofilm-forming bacteria?

  • Biofilm growth : Use Calgary Biofilm Device or microtiter plates with peg lids.
  • Intervention : Expose biofilms to this compound at 10× MIC for 24–48 hours.
  • Outcome metrics : Quantify viable cells via ATP bioluminescence or confocal microscopy with LIVE/DEAD staining. Include negative controls (untreated biofilms) and positive controls (e.g., ciprofloxacin) .

Basic: What are key considerations when synthesizing this compound proxetil for research?

  • Stereochemical purity : Ensure correct configuration at C-6 and C-7 via chiral HPLC .
  • Prodrug activation : Validate esterase-mediated conversion to active this compound in simulated intestinal fluid (pH 6.8) .

Advanced: What statistical approaches analyze variable patient responses to this compound in clinical trials?

  • Multivariate regression to identify predictors (e.g., albumin levels, comorbidities).
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Monte Carlo simulations to estimate target attainment rates (e.g., %T > MIC) .

Basic: How to validate the specificity of an analytical method for this compound in biological matrices?

  • Matrix effect testing : Compare slopes of calibration curves in plasma vs. mobile phase.
  • Cross-reactivity checks : Test against common metabolites (e.g., desacetylthis compound) .

Advanced: What challenges exist in correlating in vitro susceptibility data with clinical outcomes for this compound?

  • Breakpoint variability : EUCAST vs. CLSI criteria differ due to regional resistance patterns.
  • Solution : Integrate PK/PD indices (e.g., AUC24/MIC ≥125) with in vitro data using logistic regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.